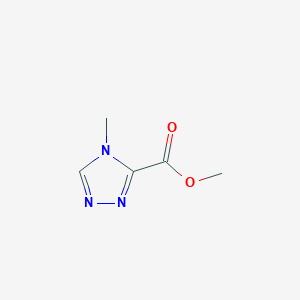
methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C6H8N4O2. It is a heterocyclic compound that contains a triazole ring, which is an important pharmacophore in many biologically active molecules. This compound has been extensively studied for its potential applications in drug discovery, as well as its biochemical and physiological effects.
Mecanismo De Acción
Target of Action
Related compounds have shown antimicrobial activities , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
It’s known that triazole compounds often interact with their targets by forming hydrogen bonds and other non-covalent interactions
Biochemical Pathways
Related triazole compounds have been found to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Related compounds have been found to exhibit antimicrobial activities, suggesting that this compound may also have similar effects .
Action Environment
The action, efficacy, and stability of Methyl 4-Methyl-4H-1,2,4-Triazole-3-Carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is its versatility as a building block in the synthesis of other biologically active molecules. It is also relatively easy to synthesize, which makes it a useful starting material in drug discovery. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are many potential future directions for research on methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Another area of interest is its potential as an antifungal or antibacterial agent. In addition, further research is needed to fully understand its mechanism of action and its effects on other enzymes and pathways in the body.
Métodos De Síntesis
Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized through a variety of methods, including the reaction of 4-methyl-1,2,4-triazole-3-carboxylic acid with methanol in the presence of a catalyst. Other methods include the reaction of 4-methyl-1,2,4-triazole with methyl chloroformate, or the reaction of 4-methyl-1,2,4-triazole-3-thiol with dimethyl sulfate.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to have antifungal, antibacterial, and anticancer properties, and is being investigated as a potential therapeutic agent for a variety of diseases. In addition, this compound has been used as a building block in the synthesis of other biologically active molecules.
Propiedades
IUPAC Name |
methyl 4-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRWOWOXTWYHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793513.png)



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2793523.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)